

In-Depth Technical Guide: Hydroxydiethylphenamine (Decloxizine)

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Compound of Interest

Compound Name: *Hydroxydiethylphenamine*

CAS No.: 13073-96-6

Cat. No.: B1663606

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Mechanism, In Vitro Profiling, and In Vivo Pharmacodynamics

Executive Summary & Compound Identity

Hydroxydiethylphenamine, predominantly known in pharmaceutical literature as Decloxizine (or UCB 1402), is a diphenylmethyl-piperazine derivative. Structurally, it is the des-chloro analog of Hydroxyzine, a first-generation antihistamine. While often encountered today as a high-purity reference standard or an impurity in Hydroxyzine synthesis (EP Impurity B), it possesses distinct pharmacological activity as a potent Histamine H1 Receptor Antagonist with varying degrees of anticholinergic and sedative properties.

This guide provides a rigorous technical analysis of its biological effects, intended for researchers investigating antihistaminic pharmacophores or conducting impurity qualification studies.

Parameter	Technical Detail
Common Name	Hydroxydiethylphenamine (Decloxizine)
CAS Number	3733-63-9 (Freebase); 13073-96-6 (Dihydrochloride)
Chemical Name	2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]ethanol
Molecular Formula	C ₂₁ H ₂₈ N ₂ O ₂
Primary Target	Histamine H1 Receptor (Inverse Agonist/Antagonist)
Therapeutic Class	Antihistamine, Bronchodilator (Historical: Rescupal)

Mechanism of Action (MOA)

Hydroxydiethylphenamine functions primarily as a competitive antagonist (and likely inverse agonist) at the H1 Histamine Receptor, a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling cascade.

2.1 Molecular Pathway Blockade

Under normal physiological conditions, histamine binds to the H1 receptor, triggering a conformational change that activates the Gq protein. This stimulates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers intracellular Calcium () release, causing smooth muscle contraction (bronchoconstriction) and endothelial permeability (edema).

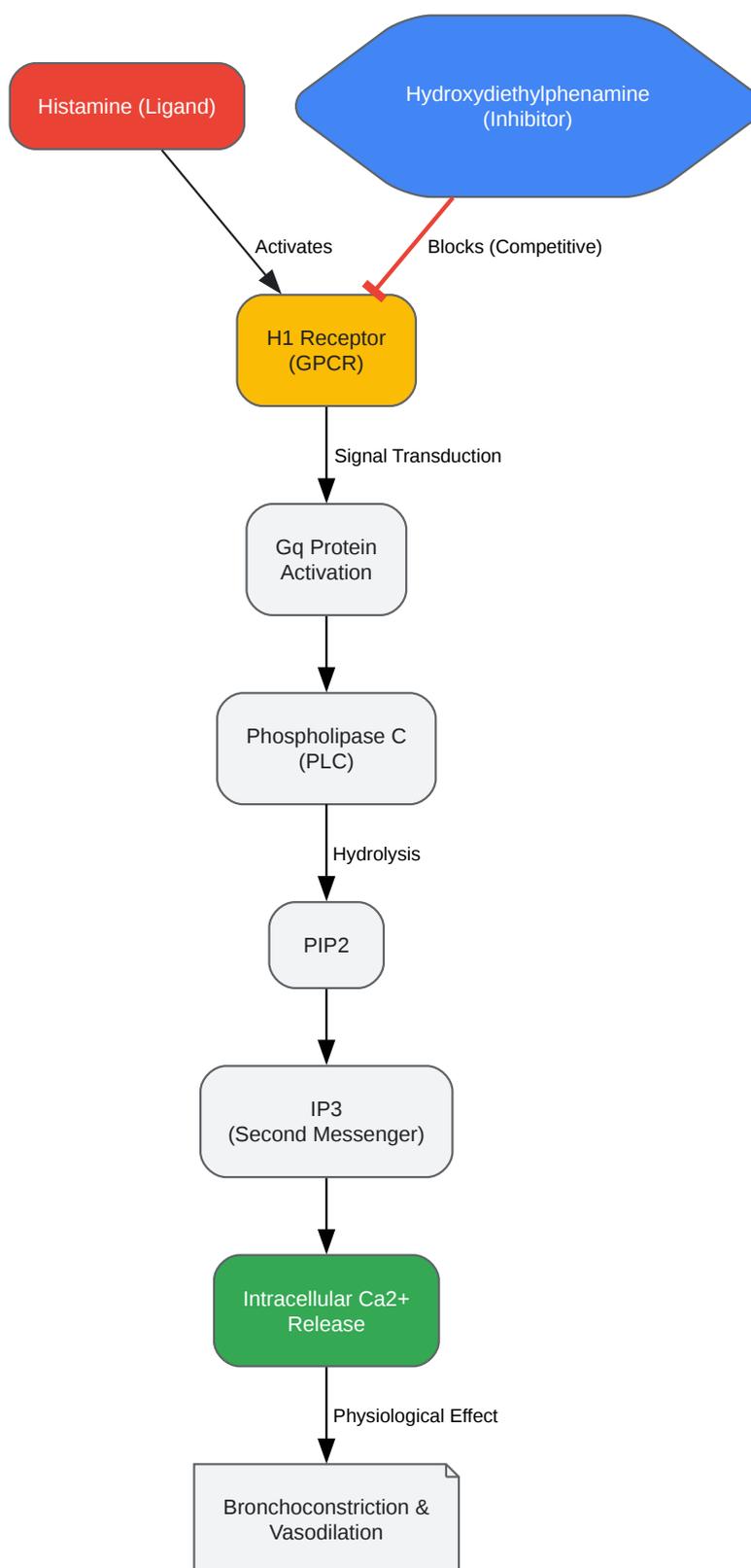
Hydroxydiethylphenamine Action:

- **Binding:** The diphenylmethyl group interacts with the hydrophobic pocket of the H1 receptor, while the basic nitrogen of the piperazine ring forms an ionic bond with Asp107 (transmembrane domain 3).
- **Stabilization:** It stabilizes the receptor in its inactive state, preventing histamine binding.

- Outcome: Suppression of the IP₃/Ca²⁺ cascade, resulting in smooth muscle relaxation and reduced vascular permeability.

2.2 Visualization: H1 Signaling & Antagonism

The following diagram illustrates the specific node of intervention for **Hydroxydiethylphenamine** within the inflammatory cascade.



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Caption: Competitive antagonism of the H1 receptor prevents Gq-mediated calcium release.

In Vitro Effects & Profiling

In vitro assays quantify the affinity (K_i) and functional potency (IC_{50}) of the compound. Unlike Hydroxyzine, the absence of the chlorine atom in **Hydroxydiethylphenamine** alters its lipophilicity and receptor residence time.

3.1 Receptor Binding Affinity

- Assay Type: Radioligand Binding (e.g., [3H]-Pyrilamine displacement).
- Observation: **Hydroxydiethylphenamine** exhibits high affinity for the H1 receptor, typically in the low nanomolar range ($K_i \approx 10\text{--}50$ nM), though slightly less potent than its chlorinated parent, Hydroxyzine.
- Selectivity: It shows moderate selectivity but may exhibit off-target binding to Muscarinic M1-M3 receptors (anticholinergic effects) and 5-HT_{2A} receptors, contributing to its side-effect profile (dry mouth, sedation).

3.2 Functional Smooth Muscle Inhibition

- Model: Isolated Guinea Pig Ileum or Trachea.
- Effect: Dose-dependent inhibition of histamine-induced contractions.
- Schild Analysis: Confirms competitive antagonism (linear Schild plot with a slope near 1.0).

3.3 Experimental Protocol: In Vitro H1 Binding Assay

To validate the identity and potency of **Hydroxydiethylphenamine**, use the following standard operating procedure (SOP).

Objective: Determine the K_i of **Hydroxydiethylphenamine** against human H1 receptors.

- Membrane Preparation: Transfect HEK-293 cells with human H1 receptor cDNA. Harvest and homogenize membranes in 50 mM Tris-HCl (pH 7.4).
- Incubation:
 - Prepare 96-well plates.

- Add 50 μ L of [3 H]-Pyrilamine (2 nM final conc).
- Add 50 μ L of **Hydroxydiethylphenamine** (dilution series: M to M).
- Add 100 μ L of membrane suspension (20 μ g protein/well).
- Equilibrium: Incubate for 60 minutes at 27°C.
- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Analysis: Fit data to a one-site competition model to derive IC50 and convert to Ki using the Cheng-Prusoff equation:

In Vivo Effects & Pharmacodynamics

In vivo studies bridge the gap between receptor binding and therapeutic utility.

Hydroxydiethylphenamine has been historically utilized for its respiratory effects.

4.1 Respiratory & Bronchodilator Effects[1]

- Model: Histamine-induced bronchospasm in Guinea Pigs (Konzett-Rössler method).
- Observation: Pre-treatment with **Hydroxydiethylphenamine** significantly increases the threshold of histamine required to induce bronchoconstriction.
- Potency: Effective doses (ED50) are typically in the range of 0.5 – 5.0 mg/kg (oral or subcutaneous).
- Duration: Effects persist for 4–6 hours, indicating stable metabolic clearance.

4.2 Central Nervous System (CNS) Effects[2]

- Sedation: Like many first-generation ethanolamine/piperazine antihistamines, **Hydroxydiethylphenamine** crosses the Blood-Brain Barrier (BBB).
- Behavioral Assays: In mice (rotarod test or locomotor activity), high doses induce sedation, though some reports suggest it may be less sedating than Hydroxyzine due to subtle differences in receptor occupancy kinetics.

4.3 Experimental Protocol: In Vivo Bronchoprotection

Objective: Assess the protective effect against histamine aerosol.

- Animals: Male Dunkin-Hartley guinea pigs (300–400g).
- Drug Administration: Administer **Hydroxydiethylphenamine** (1, 3, 10 mg/kg, p.o.) or Vehicle 1 hour prior to challenge.
- Challenge: Place animals in a histamine chamber. Nebulize 0.1% histamine phosphate solution.
- Endpoint: Measure "Pre-convulsive time" (PCT) – the time until the onset of dyspnea or coughing.
- Cut-off: If no symptoms occur within 3x baseline time, the animal is considered "protected."

Comparative Data Summary

The following table contrasts **Hydroxydiethylphenamine** with its parent compound, Hydroxyzine, to aid in impurity qualification or analog selection.

Feature	Hydroxydiethylphenamine (Decloxizine)	Hydroxyzine (Parent)
Structure	Des-chloro (Diphenylmethyl)	Chlorinated (p-Chloro-benzhydryl)
H1 Potency (Ki)	~10–50 nM (High)	~2–10 nM (Very High)
Lipophilicity	Moderate	High (Increased BBB penetration)
Metabolism	Oxidative N-dealkylation	Oxidation to Cetirizine (active metabolite)
Primary Use	Respiratory / Impurity Standard	Anxiolytic / Antihistamine

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